molecular formula C6H10N4 B011966 5-(Aminomethyl)-2-methylpyrimidin-4-amine CAS No. 101080-48-2

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No.: B011966
CAS No.: 101080-48-2
M. Wt: 138.17 g/mol
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
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Description

Monocesium arsenate, 2h-labeled, is a chemical compound that contains cesium and arsenate ions. The “2h-labeled” designation indicates that the compound has been labeled with deuterium, a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of monocesium arsenate, 2h-labeled, typically involves the reaction of cesium hydroxide with arsenic acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium. The general reaction can be represented as follows:

CsOH+H3AsO4CsH2AsO4+H2O\text{CsOH} + \text{H}_3\text{AsO}_4 \rightarrow \text{CsH}_2\text{AsO}_4 + \text{H}_2\text{O} CsOH+H3​AsO4​→CsH2​AsO4​+H2​O

In this reaction, cesium hydroxide reacts with arsenic acid to form monocesium arsenate and water. The incorporation of deuterium can be achieved by using deuterated reagents, such as deuterated water (D2O) or deuterated acids .

Industrial Production Methods

Industrial production of monocesium arsenate, 2h-labeled, involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Monocesium arsenate, 2h-labeled, undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the common reactions are:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of monocesium arsenate can yield cesium arsenate(V), while reduction can produce cesium arsenite .

Scientific Research Applications

Monocesium arsenate, 2h-labeled, has several scientific research applications:

Mechanism of Action

The mechanism of action of monocesium arsenate, 2h-labeled, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The incorporation of deuterium allows researchers to trace the compound’s movement and transformation within the system, providing valuable insights into its behavior and effects .

Comparison with Similar Compounds

Monocesium arsenate, 2h-labeled, can be compared with other similar compounds, such as:

Monocesium arsenate, 2h-labeled, is unique due to its deuterium labeling, which provides specific advantages in research applications, such as enhanced tracing and analysis capabilities .

Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHTVFCSKFMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241713
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-02-3
Record name 4-Amino-2-methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-02-3
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Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-5-aminomethyl-2-methylpyrimidine
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Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-2-methylpyrimidine-5-methylamine
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Record name 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE
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Synthesis routes and methods I

Procedure details

An amount of 170 g of isopropanol was added to 30.0 g of the 2-methyl-4-amino-5-aminomethylpyrimidine carbonate thus obtained, followed by heating at about 85° C. for 180 minutes to give 2-methyl-4-amino-5-aminomethylpyrimidine with purity of 99.0%.
Name
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into an Erlenmeyer's flask of 100 ml, 2.00 g (14.6 millimole) of 2-methyl-4-amino-5-formylpyrimidine, 40 g of 20 wt. % ammonia-methanol solution and 2.0 mg of molybdic acid (H2MoO4.H2O) were added, and the mixture was stirred for 2 hours under room temperature, with the flask being closely stoppered. Following subsequently the same procedure as in Example 1, 2-methyl-4-amino-5-aminomethylpyrimidine was obtained at a yield of 93.5%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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